2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused pyrido[1,2-a]benzimidazole core. Its structure includes a long-chain octadecylamino group at position 1, an ethyl group at position 2, and a methyl group at position 3, with a carbonitrile substituent at position 2. The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogous derivatives where chloroethyl intermediates react with amines (e.g., dimethylamine, morpholine) under controlled conditions .
Properties
IUPAC Name |
2-ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-35-32-28(5-2)27(3)29(26-34)33-36-30-23-20-21-24-31(30)37(32)33/h20-21,23-24,35H,4-19,22,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAWWWIWBXLWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrido[1,2-a]benzimidazole core. This can be achieved through the condensation of appropriate precursors, such as o-phenylenediamine and a diketone, followed by cyclization under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrido[1,2-a]benzimidazoles.
Scientific Research Applications
This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it has potential as a therapeutic agent due to its unique structure and properties. In industry, it can be utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism by which 2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The octadecylamino group may facilitate membrane permeability, allowing the compound to interact with intracellular targets. The pyrido[1,2-a]benzimidazole core may bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Amine Substituents
Compounds sharing the pyrido[1,2-a]benzimidazole scaffold but differing in substituents provide insights into structure-activity relationships:
Key Observations :
- The octadecylamino group confers significantly higher lipophilicity (logP > 8 estimated) compared to morpholine (logP ~1.5) or hydroxyethyl (logP ~0.5) analogs, which may enhance cellular uptake in hydrophobic environments .
- Shorter-chain amines (e.g., chloroethyl) are more reactive but less stable in physiological conditions, limiting their therapeutic utility without further modification .
Physicochemical and Functional Properties
Fluorescence: Pyrazolo-fused pyrido[1,2-a]benzimidazoles exhibit strong fluorescence (λₑₘ: 420–450 nm), making them suitable as optical brighteners . In contrast, the octadecylamino derivative’s long alkyl chain may quench fluorescence due to increased rotational freedom, though this requires experimental validation .
Solubility :
- Hydroxyethyl and morpholine analogs are water-soluble (≥5 mg/ml), whereas the octadecylamino derivative is likely insoluble in aqueous media, necessitating formulation with surfactants or organic solvents .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C33H50N4
- CAS Number : 305334-42-3
This compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis (programmed cell death)
- Inhibition of cell cycle progression
- Modulation of signaling pathways involved in cancer growth
For instance, studies have demonstrated that certain benzimidazole derivatives can effectively target tubulin polymerization, disrupting microtubule dynamics crucial for mitosis in cancer cells.
Antimicrobial Activity
Compounds similar to 2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole have also exhibited significant antimicrobial activity. This includes:
- Bactericidal effects against Gram-positive and Gram-negative bacteria
- Antifungal properties against various fungal strains
The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that benzimidazole derivatives can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a benzimidazole derivative similar to the compound exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway.
- Antimicrobial Efficacy : In a research article from Antimicrobial Agents and Chemotherapy, a series of benzimidazole derivatives were tested against a panel of bacterial pathogens. Results indicated that these compounds displayed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Modulation : A study in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory potential of benzimidazole derivatives. The findings suggested that these compounds could effectively reduce inflammation markers in vitro and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
